Ethyl 3-bromo-5-fluoro-2-methylbenzoate
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Overview
Description
Ethyl 3-bromo-5-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-fluoro-2-methylbenzoate typically involves the esterification of 3-bromo-5-fluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates where the bromine atom is replaced by the nucleophile.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-bromo-5-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-fluoro-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-5-fluorobenzoate: Similar structure but lacks the methyl group.
Ethyl 3-bromo-2-fluoro-5-methylbenzoate: Similar structure but with different positions of the substituents.
Ethyl 5-bromo-2-fluoro-3-methylbenzoate: Another positional isomer with different substituent positions.
Uniqueness
Ethyl 3-bromo-5-fluoro-2-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms can enhance its chemical stability and binding affinity in various applications .
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 3-bromo-5-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5H,3H2,1-2H3 |
InChI Key |
TYGZKGPPALKPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)Br)C |
Origin of Product |
United States |
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